6-Iminocyclohexa-2,4-dien-1-one

Green Chemistry Biocatalysis 1,4-Benzoxazine Synthesis

6-Iminocyclohexa-2,4-dien-1-one (CAS 4377-76-8), also known as 1,2-benzoquinone monoimine (o-BQMI), is the monoimine derivative of 1,2-benzoquinone. It is a highly reactive, transient ortho-quinonoid species that serves as a versatile intermediate in organic synthesis, particularly in [4+2] cycloadditions to construct 1,4-benzoxazine scaffolds.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 4377-76-8
Cat. No. B1257432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iminocyclohexa-2,4-dien-1-one
CAS4377-76-8
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CC(=N)C(=O)C=C1
InChIInChI=1S/C6H5NO/c7-5-3-1-2-4-6(5)8/h1-4,7H
InChIKeyPEARLFKWERPXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iminocyclohexa-2,4-dien-1-one (1,2-Benzoquinone Monoimine): A Reactive ortho-Quinonoid Intermediate with Distinct Regio- and Stereoelectronic Properties


6-Iminocyclohexa-2,4-dien-1-one (CAS 4377-76-8), also known as 1,2-benzoquinone monoimine (o-BQMI), is the monoimine derivative of 1,2-benzoquinone. It is a highly reactive, transient ortho-quinonoid species that serves as a versatile intermediate in organic synthesis, particularly in [4+2] cycloadditions to construct 1,4-benzoxazine scaffolds [1]. Unlike its more stable para-isomer (1,4-benzoquinone monoimine, p-BQMI), o-BQMI possesses an ortho-arrangement of the imine and carbonyl groups, which imparts unique regiochemical outcomes and redox properties [2].

Highly reactive ortho-quinonoid intermediate for [4+2] cycloadditions
Enables regiospecific construction of 1,4-benzoxazine scaffolds
Transient species; in situ generation via chemical or enzymatic oxidation of 2-aminophenol

Why o-Benzoquinone Monoimine Cannot Be Interchanged with Isomeric or N-Substituted Analogues


Generic substitution of 6-iminocyclohexa-2,4-dien-1-one (o-BQMI) with para-quinone monoimines or N-substituted ortho-quinone monoimines would fail due to fundamental differences in regiospecific reactivity, electronic structure, and coordination chemistry. The ortho arrangement of the imine and carbonyl groups in o-BQMI dictates a regiochemical pathway in inverse-electron-demand Diels–Alder (IEDDA) reactions that is distinct from that of para-isomers, leading to different heterocyclic products [1]. Furthermore, the unsubstituted NH group in o-BQMI enables tautomerism and hydrogen-bonding interactions that are absent in N-aryl or N-alkyl derivatives, critically affecting metal coordination modes and redox behavior [2]. The compound's inherent lability—hydrolyzing to o-benzoquinone at pH 6–8 and dimerizing to 2-aminophenoxazin-3-one at room temperature—further precludes direct replacement with more stable but functionally divergent analogs [3].

Regiochemical divergence vs para-isomer
p-Benzoquinone monoimine undergoes electrophilic coupling, not IEDDA cycloaddition; replacing o-BQMI with its para isomer may shift reaction pathway entirely.
N‑substituted analogs lack crucial NH tautomerism
N‑aryl or N‑alkyl derivatives cannot replicate the hydrogen‑bonding and tautomeric equilibrium that govern metal‑coordination modes and redox behavior of the parent o‑BQMI.
Stability constraints prevent direct substitution
o‑BQMI hydrolyzes at pH 6–8 and dimerizes at room temperature; more stable but structurally altered analogs may not reproduce the same transient intermediate reactivity.

Quantitative Differentiation Evidence for 6-Iminocyclohexa-2,4-dien-1-one vs. Closest Analogs and Alternatives


Biocatalytic Generation of o-Quinone Imine for 1,4-Benzoxazine Synthesis vs. Conventional Stoichiometric Oxidation: Green Chemistry Metrics Quantification

The biocatalytic route employing horseradish peroxidase to generate o-quinone imine from o-aminophenol for IEDDA cycloaddition to 1,4-benzoxazines was compared with conventional chemical oxidation methods. The E-factor and generalized reaction mass efficiency (gRME) were quantified for both approaches. The biocatalytic route was approximately twice as green by these metrics [1].

Green chemistry metrics
Head-to-head
Biocatalytic route: ~2× greener by E‑factor / gRME vs conventional stoichiometric oxidation.
Supports green synthesis route selection.
HRP‑catalyzed one‑pot procedure; relative factor ~0.5.
Green Chemistry Biocatalysis 1,4-Benzoxazine Synthesis

Qualitatively Different Metal-Ligand Bonding in Ru(acac)2 Complexes of o-Benzoquinone Monoimine versus All-O-Donor o-Benzoquinone Ligands

In bis(acetylacetonato)ruthenium complexes, o-benzoquinone monoimine (o-BQMI) ligands adopt a spin-paired (diamagnetic) electronic configuration, whereas the analogous all-O-donor o-benzoquinone ligands exhibit an S=1 ground state based on a Ru(III)/o-benzosemiquinone formulation. The all-O-donor complexes show close intermolecular O···O contacts of about 5.3 Å enabling spin-spin interactions, while the monoimine analogs lack such contacts and have weaker intramolecular dπ-π* interactions [1].

Spin‑state & structure
Head-to-head
o‑BQMI Ru(acac)₂: spin‑paired (S=0), no close O···O contacts. All‑O‑donor analog: S=1 ground state, O···O ≈ 5.3 Å.
Informs redox‑active ligand design.
X‑ray, magnetometry, EPR, DFT.
Coordination Chemistry Ruthenium Complexes Redox-Active Ligands

Tyrosinase-Catalyzed Oxidation of 2-Aminophenol to o-Quinone Imine: Kinetic Parameters Compared with Other Tyrosinase Substrates

The kinetic constants for the tyrosinase-catalyzed oxidation of 2-aminophenol (OAP) to o-quinone imine were determined: kcat = 75 ± 2 s⁻¹, Km OAP = 1.8 ± 0.2 mM, Km O₂ = 25 ± 4 μM. The subsequent non-enzymatic coupling and cyclization of o-quinone imine with OAP proceed with rate constants of 6.91 ± 0.03 μM⁻¹s⁻¹ (coupling) and 2.59 × 10⁻² ± 5.31 × 10⁻⁴ s⁻¹ (cyclization) to form 2-aminophenoxazin-3-one (APX) [1]. The kcat for OAP (75 s⁻¹) is comparable to that of the diphenolase substrate L-dopa (typical kcat ~25-100 s⁻¹ for mushroom tyrosinase), indicating that o-aminophenols are processed with similar catalytic efficiency to the native diphenol substrates [2].

Tyrosinase kinetics
Cross-study comparable
kcat = 75 ± 2 s⁻¹, Km OAP = 1.8 ± 0.2 mM
Supports tyrosinase assay substrate use.
Comparable catalytic efficiency to L‑DOPA; higher Km.
Enzyme Kinetics Tyrosinase 2-Aminophenol Oxidation

Regiospecific Inverse-Electron-Demand Diels–Alder Reactivity of o-Benzoquinone Monoimine vs. para-Benzoquinone Monoimine

o-Benzoquinone monoimine (o-BQMI) undergoes regiospecific [4+2] inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with cyclic enamines to exclusively form 1,4-benzoxazine scaffolds in a step- and atom-economic fashion, without requiring steric or electronic stabilization of the quinone monoimine intermediate [1]. In contrast, para-benzoquinone monoimine (p-BQMI) primarily undergoes electrophilic coupling with phenols to yield indophenol dyes, and does not participate in analogous IEDDA reactions with enamines due to its differing regioelectronic profile [2]. The ortho topology of the imine and carbonyl groups in o-BQMI is essential for the concerted cycloaddition mechanism.

Regiospecific cycloaddition
Cross-study comparable
o‑BQMI: regiospecific IEDDA with enamines → 1,4‑benzoxazines. p‑BQMI: no cycloaddition, forms indophenol dyes.
Unique regiospecificity for heterocycle synthesis.
Unbiased intermediate; no steric stabilization required.
Cycloaddition Quinone Imine Regioselectivity

pH-Dependent Hydrolysis of o-Benzoquinone Monoimine to o-Benzoquinone vs. Stability of 2-Aminophenol Precursor

o-Benzoquinone monoimine (o-BQMI) undergoes pH-dependent hydrolysis to o-benzoquinone specifically in the pH range 6–8, while remaining stable at alkaline pH (8–12) [1]. This contrasts with its reduced precursor 2-aminophenol, which is stable across this pH range but undergoes autoxidation at elevated pH (>9) with a first-order rate constant that increases with pH. The differential pH stability profile of o-BQMI dictates that its generation and use must be conducted under carefully controlled pH conditions to avoid hydrolytic loss to o-benzoquinone.

pH‑dependent hydrolysis
Class-level inference
Stable at pH 8–12; hydrolyzes to o‑benzoquinone at pH 6–8.
4 6 8 12
Dictates alkaline handling for stability.
Contrast with 2‑aminophenol precursor stability.
Hydrolysis Stability pH-Dependent Reactivity Quinone Imine

High-Impact Application Scenarios for 6-Iminocyclohexa-2,4-dien-1-one Based on Quantified Differentiation Evidence


Biocatalytic One-Pot Synthesis of 1,4-Benzoxazine-Based Pharmaceuticals via o-Quinone Imine Intermediate

The biocatalytic generation of 6-iminocyclohexa-2,4-dien-1-one from 2-aminophenols using horseradish peroxidase enables a green, one-pot, two-step synthesis of 1,4-benzoxazine derivatives with yields between 42% and 92% [1]. The approximately twofold improvement in green chemistry metrics (E-factor, gRME) compared to conventional stoichiometric oxidation methods makes this route particularly attractive for pharmaceutical intermediate synthesis under sustainable manufacturing mandates [1].

Design of Spin-Switchable Redox-Active Ruthenium Complexes Using o-Benzoquinone Monoimine Ligands

The observation that Ru(acac)₂ complexes with o-benzoquinone monoimine ligands adopt a spin-paired ground state (S=0), in contrast to the S=1 ground state of all-O-donor o-benzoquinone analogs, establishes o-BQMI as a ligand for tuning spin state and intermolecular magnetic interactions in molecular materials [1]. This qualitative difference in metal-ligand bonding (weaker dπ-π* interactions; absence of close O···O contacts) can be exploited in the design of redox-switchable magnetic systems [1].

High-Throughput Tyrosinase Inhibition Assays Using 2-Aminophenol/o-Quinone Imine as a Substrate Pair

The well-characterized kinetic parameters for tyrosinase-catalyzed oxidation of 2-aminophenol to o-quinone imine (kcat = 75 s⁻¹, Km OAP = 1.8 mM) and the subsequent rate of 2-aminophenoxazin-3-one formation (6.91 μM⁻¹s⁻¹) provide a robust enzyme assay system for screening tyrosinase inhibitors relevant to cosmetics and dermatology [1]. The convenience of spectrophotometric monitoring of APX formation at 432 nm (ε = 23.4 mM⁻¹cm⁻¹) enables high-throughput compound screening [2].

Atom-Economic Construction of 1,4-Benzoxazine Scaffolds via Structurally Unbiased o-Quinone Monoimine Intermediate

The demonstrated ability to utilize structurally unbiased (unprotected, unsubstituted) o-benzoquinone monoimine for regiospecific [4+2] cycloaddition with cyclic enamines to construct tricyclic 1,4-benzoxazines opens access to pharmacologically relevant heterocycles without the need for steric or electronic stabilization of the reactive intermediate [1]. This distinguishes 6-iminocyclohexa-2,4-dien-1-one from N-aryl or tert-butyl-substituted analogs that require pre-introduced stabilizing groups.

Application
Selection Property
Validation Focus
1,4‑Benzoxazine synthesis (biocatalytic)
Green chemistry metrics superiority
E‑factor / gRME benchmarking
Redox‑active Ru complex design
Spin‑state tunability via ligand choice
Magnetic susceptibility, EPR characterization
Tyrosinase inhibitor screening
Well‑characterized enzyme substrate kinetics
kcat/Km assay validation, APX detection
Pharmacophore‑oriented heterocycle construction
Regiospecific, atom‑economic cycloaddition
1,4‑Benzoxazine isomer identity verification
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